

# Methyl 4-Nitromandelate: A Technical Guide for Advanced Research

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

**Compound Name:** Methyl 2-hydroxy-2-(4-nitrophenyl)acetate

**CAS No.:** 13305-09-4

**Cat. No.:** B2663523

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## Introduction

Methyl 4-nitromandelate is an aromatic compound featuring a chiral alpha-hydroxy ester and a nitro-substituted benzene ring. This unique combination of functional groups makes it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. The mandelic acid core is a prevalent scaffold in various biologically active molecules, while the nitroaromatic moiety often serves as a key pharmacophore or a versatile synthetic handle for further molecular elaboration.

This guide provides an in-depth analysis of methyl 4-nitromandelate, designed for researchers, scientists, and drug development professionals. We will explore its chemical structure and properties, detail a robust synthetic and characterization workflow, discuss its applications grounded in mechanistic insights, and provide essential safety protocols. The narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a comprehensive understanding of this valuable chemical entity.

## Chemical Structure and Physicochemical Properties

The structure of methyl 4-nitromandelate is characterized by a central benzene ring substituted at the 1- and 4-positions. The C1 position is attached to a chiral carbon bearing a hydroxyl

group and a methyl ester. The C4 position is substituted with a nitro group.

Molecular Structure:

- IUPAC Name: **Methyl 2-hydroxy-2-(4-nitrophenyl)acetate**
- Key Features:
  - Chiral Center: The alpha-carbon (C2 of the acetate chain) is a stereocenter, meaning the molecule can exist as (R)- and (S)-enantiomers.
  - Aromatic System: The para-substituted nitrobenzene ring is a strong electron-withdrawing system due to the resonance and inductive effects of the nitro group.
  - Functional Groups: It contains a secondary alcohol (-OH), an ester (-COOCH<sub>3</sub>), and a nitro (-NO<sub>2</sub>) group, each contributing to its reactivity and potential biological interactions.

## Physicochemical and Spectroscopic Data

The following table summarizes the key properties of methyl 4-nitromandelate. While specific experimental data for this exact compound is sparse in public databases, the properties can be reliably predicted based on its structural analogues like methyl 4-nitrobenzoate and N-methyl-4-nitroaniline.<sup>[1][2]</sup>

Property	Value	Source/Rationale
Molecular Formula	C <sub>9</sub> H <sub>9</sub> NO <sub>5</sub>	Calculated
Molecular Weight	211.17 g/mol	Calculated
CAS Number	34669-73-5	Registry Number
Appearance	Likely a light yellow to off-white crystalline solid	Based on analogues like methyl 4-nitrobenzoate.[3]
Melting Point	Not widely reported, but expected to be a solid at room temp.	Based on similar structures.
Solubility	Soluble in organic solvents like methanol, ethyl acetate, DMSO; limited solubility in water.	Based on analogues.[4][5]
<sup>1</sup> H NMR (Predicted)	δ ~8.2 ppm (d, 2H, Ar-H ortho to NO <sub>2</sub> ), δ ~7.6 ppm (d, 2H, Ar-H meta to NO <sub>2</sub> ), δ ~5.2 ppm (s, 1H, CH-OH), δ ~3.8 ppm (s, 3H, OCH <sub>3</sub> ), δ ~3.5 ppm (br s, 1H, OH)	Chemical shifts are influenced by the electron-withdrawing nitro group.[6][7]
<sup>13</sup> C NMR (Predicted)	δ ~172 ppm (C=O), δ ~148 ppm (Ar-C-NO <sub>2</sub> ), δ ~145 ppm (Ar-C-CH), δ ~128 ppm (Ar-CH), δ ~124 ppm (Ar-CH), δ ~72 ppm (CH-OH), δ ~53 ppm (OCH <sub>3</sub> )	The carbonyl carbon and aromatic carbons are significantly deshielded.[7]
IR Spectroscopy	~3400 cm <sup>-1</sup> (O-H stretch, broad), ~1740 cm <sup>-1</sup> (C=O stretch, ester), ~1520 & ~1350 cm <sup>-1</sup> (N-O asymmetric & symmetric stretch, nitro)	Key functional groups give characteristic absorption bands.[8][9]
Mass Spectrometry (EI)	M <sup>+</sup> peak at m/z = 211. Fragments corresponding to	Fragmentation patterns provide structural confirmation.

loss of  $-OCH_3$  (m/z 180), - [8][9]  
 $COOCH_3$  (m/z 152), and the  
tropylium ion derived from the  
nitrophenyl moiety.

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## Synthesis and Purification Workflow

The most direct and common method for synthesizing methyl 4-nitromandelate is the Fischer esterification of its corresponding carboxylic acid, 4-nitromandelic acid. This process involves reacting the acid with methanol in the presence of a strong acid catalyst.

## Expert Rationale for Synthesis Choice

Fischer esterification is a classic, reliable, and scalable method for converting carboxylic acids to esters. The choice of an acid catalyst, such as sulfuric acid, is critical. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol. An alternative, harsher method involves converting the carboxylic acid to an acyl chloride using thionyl chloride ( $SOCl_2$ ) followed by reaction with methanol.[10] While effective, this two-step process is often unnecessary unless the esterification is particularly challenging and generates corrosive HCl as a byproduct. For this substrate, direct esterification is efficient and procedurally simpler.

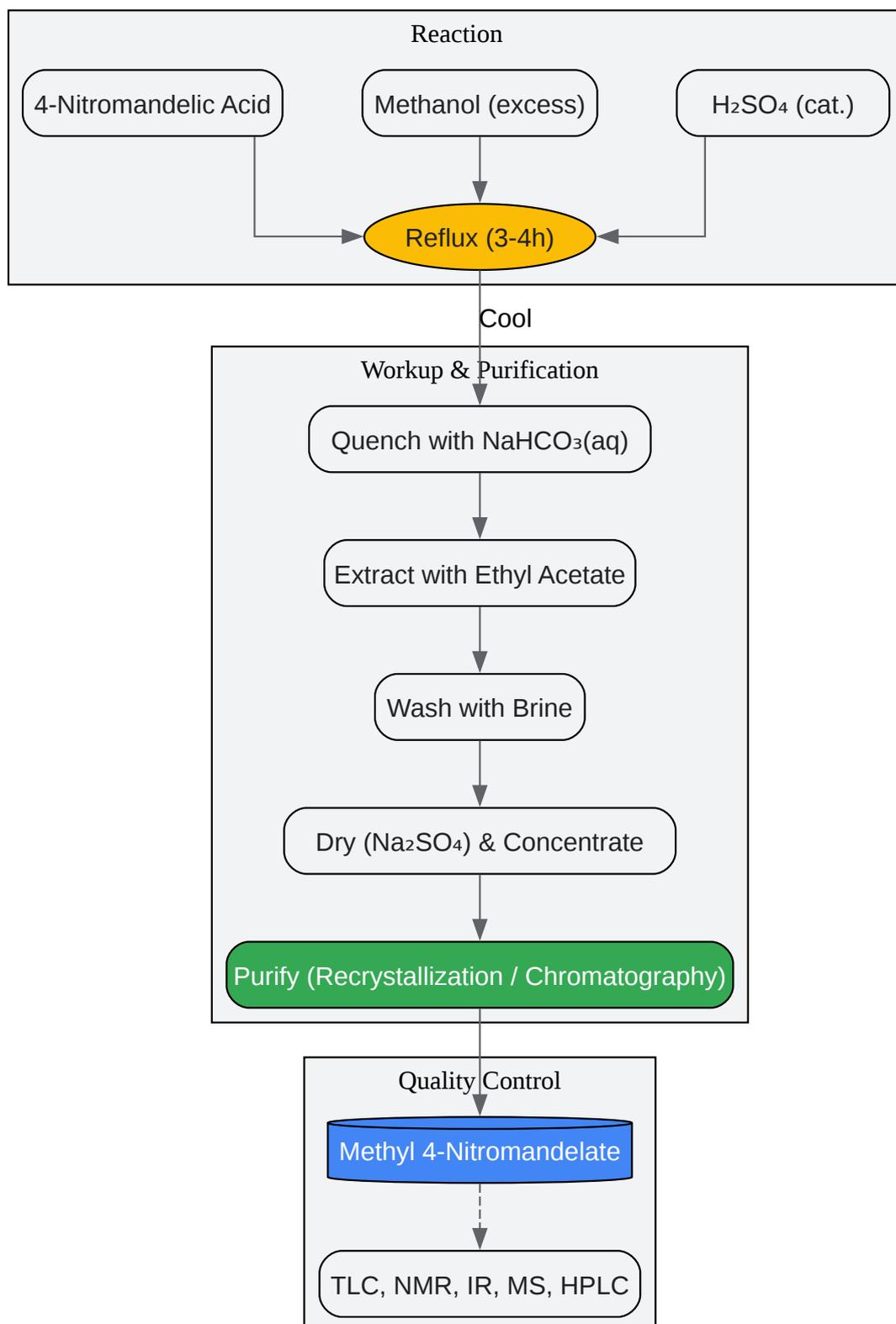
## Step-by-Step Synthesis Protocol

- **Reaction Setup:** To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitromandelic acid (10.0 g, 50.7 mmol).
- **Solvent and Catalyst Addition:** Add methanol (100 mL) to the flask to dissolve the starting material. While stirring, carefully add concentrated sulfuric acid (1 mL, ~18.8 mmol) dropwise. **Causality:** The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. Sulfuric acid is the catalyst.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 3-4 hours. **Causality:** Heating provides the necessary activation energy for the reaction and

increases the reaction rate. The reflux ensures that the reaction can be maintained at the boiling point of the solvent without loss of material.

- **Reaction Monitoring:** Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v). The product, being less polar than the carboxylic acid starting material, will have a higher R<sub>f</sub> value. The reaction is complete when the starting material spot is no longer visible.
- **Workup - Quenching and Extraction:**
  - Cool the reaction mixture to room temperature.
  - Slowly pour the mixture into a beaker containing ice-cold saturated sodium bicarbonate solution (200 mL). Causality: This step neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt.
  - Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).
  - Combine the organic layers and wash with brine (1 x 50 mL). Causality: The brine wash removes residual water and water-soluble impurities from the organic phase.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude methyl 4-nitromandelate by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.<sup>[3]</sup>  
<sup>[11]</sup>

## Synthetic Workflow Diagram



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Caption: Fischer esterification workflow for Methyl 4-nitromandelate synthesis.

## Applications in Research and Drug Development

Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12][13][14] The biological effects are often contingent on the reductive activation of the nitro group within target cells.

### Mechanism of Action: Bioreductive Activation

The primary mechanism underpinning the bioactivity of many nitroaromatics is the enzymatic reduction of the nitro group to generate reactive nitrogen species.[12][15] This process is typically mediated by nitroreductase enzymes present in various pathogens (bacteria, fungi, protozoa) and in hypoxic cancer cells.

- Initial Reduction: The nitro group (-NO<sub>2</sub>) is reduced to a nitroso group (-NO).
- Further Reduction: The nitroso group is further reduced to a hydroxylamino group (-NHOH).
- Final Product: The final reduction product is the corresponding amino group (-NH<sub>2</sub>).

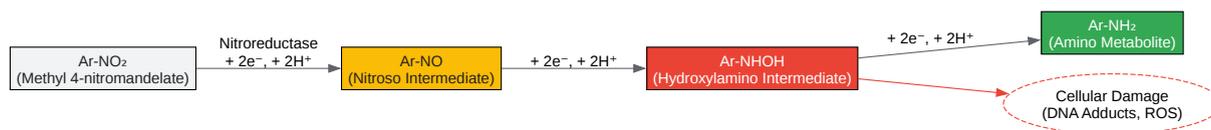
The intermediate species, particularly the nitroso and hydroxylamino derivatives, are highly reactive. They can induce cellular damage through multiple pathways, including oxidative stress and covalent modification of essential biomolecules like DNA and proteins, ultimately leading to cell death.[15] This selective activation in target cells (e.g., anaerobic bacteria or hypoxic tumors) provides a basis for therapeutic selectivity.

### Role as a Synthetic Intermediate

Beyond its intrinsic bioactivity, methyl 4-nitromandelate is a valuable synthetic building block.

- Reduction to Amine: The nitro group can be easily and cleanly reduced to an amine (methyl 4-aminomandelate). This amine serves as a nucleophilic handle for a wide range of subsequent reactions, such as amide bond formation, sulfonamide synthesis, or diazotization, enabling the construction of complex molecular libraries for drug discovery.
- Chiral Scaffold: The mandelate core provides a defined three-dimensional structure that can be used to present other pharmacophoric elements in a specific spatial orientation for optimal target binding.

## Diagram of Nitroreductase Activation



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Caption: General pathway for bioreductive activation of nitroaromatic compounds.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for methyl 4-nitromandelate is not readily available, safety protocols can be established based on data for structurally similar nitroaromatic compounds and esters.[16][17][18][19]

- General Hazards: May cause eye, skin, and respiratory tract irritation.[18] The toxicological properties have not been fully investigated. Handle with caution.
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or NIOSH standards).[20]
  - Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and a laboratory coat. Avoid prolonged or repeated contact.[20]
  - Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved N95 respirator may be necessary.[19]
- Handling and Storage:
  - Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[18][20]

- Minimize dust generation and accumulation.
- Wash hands thoroughly after handling.[16]
- First Aid Measures:
  - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[18]
  - Skin: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.[18]
  - Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[18]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[18]

## Conclusion

Methyl 4-nitromandelate is a synthetically accessible and versatile molecule with considerable potential for applications in drug discovery and development. Its structure combines a chiral mandelate scaffold with a bio-reducible nitroaromatic group, suggesting potential as both a bioactive agent and a strategic building block for more complex therapeutics. The protocols and insights provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors, with a clear understanding of the causality behind each experimental choice and the mechanistic basis for its potential applications.

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